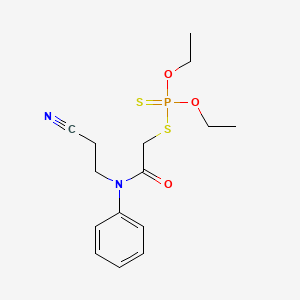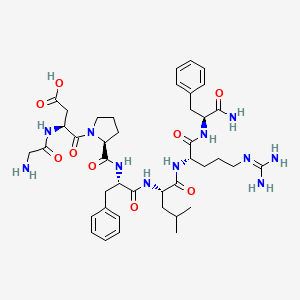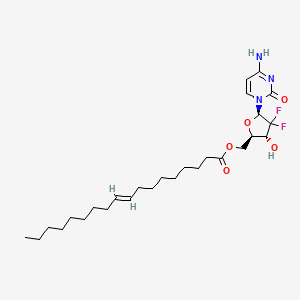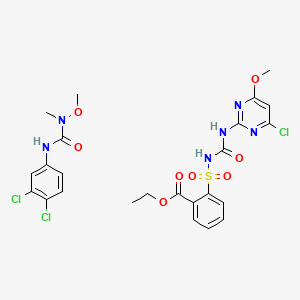
Epigoitrin
Übersicht
Beschreibung
Epigoitrin is a sulfur-containing alkaloid isolated from the plant Isatis indigoticaThis compound has garnered significant attention due to its antiviral, anticancer, and antithyroid activities . It is known for its ability to reduce the susceptibility to influenza virus and alleviate pneumonia in stress-induced models .
Wirkmechanismus
Target of Action
Epigoitrin, a natural alkaloid from Isatis indigotica, primarily targets the mitochondrial antiviral signaling (MAVS) protein . MAVS plays a crucial role in the innate immune response to viral infections .
Mode of Action
This compound interacts with its target by reducing the protein expression of mitofusin-2 (MFN2) . The decrease in MFN2 levels leads to an elevation in MAVS protein expression . This interaction results in changes that help fight viral infections .
Biochemical Pathways
The reduction in MFN2 expression caused by this compound elevates MAVS protein expression . This increase in MAVS subsequently leads to the production of IFN-β and interferon inducible transmembrane 3 (IFITM3) . These proteins are part of the body’s antiviral defenses and help to combat viral infections .
Result of Action
This compound significantly decreases the susceptibility of mice to the H1N1 influenza virus . This is evidenced by lowered mortality, attenuated inflammation, and decreased viral replications in the lungs . Thus, the molecular and cellular effects of this compound’s action are primarily antiviral.
Action Environment
The action of this compound can be influenced by environmental factors such as diet. For instance, in a murine high-fat diet model, the addition of this compound to the diet significantly reduced fat deposition, increased glucose tolerance, improved insulin sensitivity, and increased energy expenditure . This suggests that this compound’s action, efficacy, and stability can be influenced by the dietary environment.
Wissenschaftliche Forschungsanwendungen
Epigoitrin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Wurde auf seine antiviralen Eigenschaften untersucht, insbesondere gegen das Influenzavirus.
5. Wirkmechanismus
This compound übt seine Wirkungen über verschiedene Mechanismen aus:
Krebshemmende Aktivität: this compound zeigt krebshemmende Eigenschaften, indem es Apoptose induziert und die Zellproliferation hemmt.
Antithyreoidale Aktivität: Es interferiert mit der Schilddrüsenhormon-Synthese, was zu einer verringerten Schilddrüsenaktivität führt.
Biochemische Analyse
Biochemical Properties
Epigoitrin interacts with various biomolecules in biochemical reactions. It has been found to reduce intracellular fat deposition, increase short-chain acyl CoA dehydrogenase (SCAD) activity, promote glucose uptake and glycogen storage, increase ATP production, and reduce glutathione (GSH) content .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It significantly decreases the susceptibility of restraint mice to H1N1 influenza virus . It also reduces intracellular fat deposition and promotes glucose uptake and glycogen storage in HepG2 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It reduces the protein expression of mitofusin-2 (MFN2), which elevates mitochondria antiviral signaling (MAVS) protein expression and subsequently increases the production of IFN-β and interferon inducible transmembrane 3 (IFITM3), thereby helping to fight viral infections .
Metabolic Pathways
This compound is involved in various metabolic pathways. It promotes glucose uptake and glycogen storage, indicating its involvement in glucose metabolism .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Epigoitrin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Extraktion aus den Wurzeln von Strobilanthes cusia unter Verwendung von Lösungsmitteln wie Chloroform, Dichlormethan, Ethylacetat, DMSO und Aceton . Die Hochleistungsflüssigkeitschromatographie (HPLC) wird häufig zur Bestimmung des this compound-Gehalts in den Extrakten eingesetzt .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Extraktion aus Isatis indigotica-Wurzeln. Der Prozess umfasst die Lösungsmittelextraktion, gefolgt von der Reinigung mit chromatographischen Verfahren, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen: Epigoitrin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann zu Sulfoxiden und Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können this compound in die entsprechenden Thiol-Derivate umwandeln.
Substitution: this compound kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere am Schwefelatom.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile wie Amine und Thiole werden unter milden Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Thiol-Derivate.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil
Vergleich Mit ähnlichen Verbindungen
Epigoitrin wird häufig mit anderen schwefelhaltigen Alkaloiden verglichen, wie z. B.:
Goitrin: Ähnlich in der Struktur und zeigt auch antithyreoidale Aktivität.
Sulforaphan: Bekannt für seine krebshemmenden Eigenschaften, unterscheidet sich jedoch im Wirkmechanismus.
Indirubin: Eine weitere Verbindung aus Isatis indigotica mit bemerkenswerten krebshemmenden und antiviralen Aktivitäten.
Einzigartigkeit: Die einzigartige Kombination aus antiviralen, krebshemmenden und antithyreoidalen Aktivitäten von this compound sowie seine Fähigkeit, Immunantworten zu modulieren, unterscheidet es von anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
(5R)-5-ethenyl-1,3-oxazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-2-4-3-6-5(8)7-4/h2,4H,1,3H2,(H,6,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQVYLOFLQICCT-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CNC(=S)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1CNC(=S)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318342 | |
| Record name | Epigoitrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Goitrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5454 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
A wide variety of chemicals, drugs, and other xenobiotics affect the second step in thyroid hormone biosynthesis. The stepwise binding of iodide to the tyrosyl residues in thyroglobulin requires oxidation of inorganic iodide (I2) to molecular (reactive) iodine (I2) by the thyroid peroxidase present in the luminal aspect (microvillar membranes) of follicular cells and adjacent colloid. Classes of chemicals that inhibit the organification of thyroglobulin include ... the thionamides (such as ... goitrin)... . | |
| Record name | GOITRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Large prisms from ether | |
CAS No. |
1072-93-1, 500-12-9 | |
| Record name | Epigoitrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epigoitrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epigoitrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPIGOITRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N815D740R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GOITRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
50 °C | |
| Record name | GOITRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does epigoitrin exert its antiviral effects?
A1: [, , ] this compound demonstrates antiviral activity through multiple mechanisms, including:
Q2: Does this compound directly kill viruses?
A2: [] No, studies indicate that this compound doesn't directly kill viruses. Instead, its primary antiviral mechanisms involve inhibiting viral replication, potentially having a prophylactic effect, and possibly blocking virus attachment.
Q3: How does this compound affect the immune system in the context of viral infection?
A3: [] Research suggests that this compound might help reduce the susceptibility to influenza virus in stressed individuals. This effect is potentially mediated by modulating the mitochondrial antiviral signaling (MAVS) pathway. This compound appears to reduce mitofusin-2 (MFN2) protein expression, leading to increased MAVS protein levels. This increase in MAVS, in turn, boosts the production of interferon-β (IFN-β) and interferon-inducible transmembrane 3 (IFITM3), both crucial for antiviral responses.
Q4: Does this compound demonstrate other pharmacological activities besides antiviral effects?
A4: [, ] Yes, this compound also displays promising potential in other areas:
Q5: What is the chemical structure of this compound?
A5: [] this compound is a thiooxazolidine derivative with the IUPAC name (R)-5-vinyloxazolidine-2-thione.
Q6: What is the molecular formula and weight of this compound?
A6: [] Its molecular formula is C5H7NOS, and its molecular weight is 129.18 g/mol.
Q7: What are the common methods for extracting this compound from Isatidis radix?
A7: [, , , ] Several methods are used to extract and purify this compound from Isatidis radix:
Q8: Are there differences in the this compound content based on the extraction method used?
A8: [, , , ] Yes, the choice of extraction method and specific parameters significantly influence the yield and purity of this compound. Factors like solvent type, temperature, pressure, and extraction time all play crucial roles. Optimization of these parameters is essential for maximizing this compound extraction.
Q9: What analytical techniques are commonly employed to identify and quantify this compound?
A9: [, , , , ] Various analytical techniques are used for this compound analysis:
Q10: What is known about the pharmacokinetic properties of this compound?
A10: [, ] Pharmacokinetic studies in rats have shown:
Q11: Are there differences in the pharmacokinetics of this compound when administered in different forms?
A11: [] Yes, the pharmacokinetic parameters of this compound differ based on the form it's given:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















